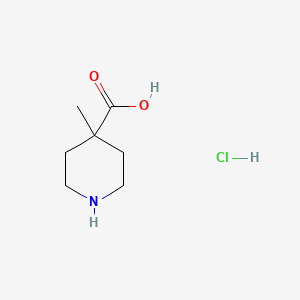

4-Methylpiperidine-4-carboxylic acid hydrochloride

Description

¹H/¹³C NMR Analysis

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.20 (s, 3H) | Methyl group (C-CH₃) |

| ¹H | 1.44–1.54 (m, 2H) | Axial H on C3/C5 |

| ¹H | 2.02–2.11 (m, 2H) | Equatorial H on C3/C5 |

| ¹H | 3.39–3.48 (m, 2H) | N–CH₂ protons |

| ¹³C | 22.1 | Methyl carbon |

| ¹³C | 45.8 | Piperidine C4 |

| ¹³C | 175.3 | Carboxylic acid carbonyl |

FT-IR Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 2500–3000 | O–H stretch (carboxylic acid) |

| 1705 | C=O stretch (protonated carboxylic acid) |

| 1580 | N–H bend (protonated amine) |

| 1452 | C–H scissoring (methyl) |

Mass Spectrometry

- ESI-MS (m/z): 144.1 [M–Cl–H]⁺ (calculated for C₇H₁₄NO₂⁺: 144.10)

- Fragmentation pattern: Loss of HCl (36.5 Da) followed by decarboxylation (–44 Da)

Thermochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 226–228°C (dec.) | Differential Scanning Calorimetry |

| Thermal Decomposition Onset | 230°C | TGA (10°C/min, N₂) |

| ΔHfusion | 98.7 kJ/mol | Calorimetry |

The decomposition pathway involves sequential loss of HCl (230–250°C) and CO₂ (280–300°C), leaving a methylpiperidine residue.

Solubility Profile and Partition Coefficients

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 1040 ± 25 |

| Ethanol | 87 ± 3 |

| Dichloromethane | 12 ± 1 |

| Hexane | <1 |

- LogP (calculated): –0.82 ± 0.15 (Schrödinger QikProp)

- LogD₇.₄: –1.23 (ionized form dominates at physiological pH)

Properties

IUPAC Name |

4-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMOJYOORZQAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-20-4 | |

| Record name | 4-methylpiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

4-Methylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to impact gene expression by either upregulating or downregulating specific genes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

Biological Activity

4-Methylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methyl group at the 4-position and a carboxylic acid functional group, which influence its reactivity and interactions with biological targets.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : Approximately 165.65 g/mol

The compound's structure allows for various chemical interactions, making it a candidate for further pharmacological studies.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in tumor cells, suggesting mechanisms that may inhibit cancer cell proliferation.

- Mechanism of Action : The compound may interfere with metabolic pathways critical for cancer cell survival, potentially through enzyme inhibition.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly in relation to pathways involved in neurological disorders and cancer. Its structural features may enhance binding affinity to specific enzymes, modulating their activity.

3. Neuroprotective Effects

Given its structural similarity to other piperidine derivatives, this compound has been investigated for neuroprotective effects. These effects are hypothesized to arise from its ability to interact with neurotransmitter systems and modulate neuroinflammatory responses.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in various tumor cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity. The IC50 values ranged from 20 µM to 50 µM, indicating effective inhibition of cell viability. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction

Research focusing on the enzyme inhibition properties of this compound revealed that it acts as a reversible inhibitor of key metabolic enzymes involved in cancer metabolism. The binding affinity was assessed using kinetic studies, showing competitive inhibition with Ki values in the low micromolar range.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-Methylpiperidine-4-carboxylic Acid Hydrochloride (CAS: 71985-80-3)

- Similarity : 1.00 (structural isomer) .

- Key Difference : The methyl group is at the 1-position instead of the 4-position.

Piperidine-4-carboxylic Acid Hydrochloride (CAS: 5984-56-5)

Functional Group Modifications

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS: 225240-71-1)

- Key Difference : Carboxylic acid is esterified to an ethyl group .

- Impact :

- Reduced acidity : Esters are less acidic than carboxylic acids.

- Enhanced lipophilicity : Improved blood-brain barrier penetration, making it suitable for CNS-targeting drugs.

- Hydrolysis susceptibility : Esters may convert back to the carboxylic acid under physiological conditions.

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (CAS: 1361114-96-6)

Substituted Piperidine Derivatives

4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS: 325808-20-6)

- Molecular Formula: C₁₂H₁₈ClNO .

- Key Difference : Aromatic 3-methoxyphenyl substituent replaces the methyl and carboxylic acid groups.

- Impact :

- Enhanced lipophilicity : Aromatic groups improve membrane permeability.

- Pharmacological activity : Methoxyaryl groups are common in serotonin receptor ligands.

1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1158595-41-5)

- Molecular Formula: C₁₀H₁₈ClNO₂ .

- Key Difference : Cyclopropylmethyl group at the 1-position.

- Impact :

- Steric bulk : May hinder interactions with enzymatic binding sites.

- Metabolic stability : Cyclopropane rings resist oxidative metabolism.

Pharmacologically Active Analogs

Meperidine Hydrochloride (Pethidine)

Physicochemical and Toxicological Comparison

Table 1: Key Properties of Selected Compounds

Preparation Methods

Reduction of 4-Picoline-2-carboxylic Acid Esters via Catalytic Hydrogenation

One robust method involves starting with 4-picoline-2-carboxylic acid ethyl ester oxynitride , which undergoes catalytic reduction to form the 4-methylpiperidine derivative:

- Oxidation Step: 4-picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid and hydrogen peroxide at 0–80 °C for 4–8 hours to form the oxynitride intermediate.

- Extraction and Purification: The reaction mixture is extracted with dichloromethane, concentrated, and recrystallized using petrol ether/ethyl acetate to purify the intermediate.

- Reduction Step: The oxynitride is dissolved in methanol, treated with anhydrous formic acid amine and 10% palladium on charcoal catalyst, and reacted at 0–50 °C under atmospheric pressure for 1–20 hours.

- Isolation: After filtration to remove catalyst and concentration, the product is extracted with ethyl acetate, acidified with concentrated hydrochloric acid to pH 1, and recrystallized from ethanol/ethyl acetate to yield the hydrochloride salt of 4-methylpiperidine-2-carboxylic acid ethyl ester with yields around 78%.

This method emphasizes mild conditions, catalytic transfer hydrogenation, and careful pH control for salt formation.

Transfer Hydrogenation Using Formaldehyde and Palladium Catalyst

An alternative approach uses transfer hydrogenation to methylate and reduce piperidine-4-carboxylic acid:

- React piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions (palladium on charcoal catalyst, formic acid as hydrogen donor, water, and acid).

- Heat the reaction mixture from ambient to 90–95 °C for complete conversion to 1-methylpiperidine-4-carboxylic acid.

- The resulting amine is converted to its hydrochloride salt by treatment with 1.5 equivalents of hydrochloric acid.

This process avoids the use of gaseous hydrogen and operates under ambient pressure, making it safer and more convenient industrially.

Cyclization and Esterification Starting from Diethyl Oxalate and Haloalkyl Precursors

A chiral synthesis method for related 4-methyl-2-piperidine carboxylic acid derivatives involves:

- A Grignard reaction between diethyl oxalate and 1-bromo-substituted propylene to form an intermediate keto-ester.

- Subsequent cyclization, benzyl ester protection, and deprotection steps to yield the trans-4-substituted-2-piperidine ethyl formate.

- Hydrolysis of the ester provides the target piperidine carboxylic acid.

Although this method targets a slightly different positional isomer (2-piperidine carboxylic acid), it demonstrates the use of strategic carbon-carbon bond formation and stereochemical control relevant to piperidine derivatives.

Formation of Hydrochloride Salt

Across methods, the final step to obtain This compound involves:

- Adjusting the pH of the free base or ester intermediate solution to acidic conditions (pH ~1) using concentrated hydrochloric acid.

- Isolating the hydrochloride salt by crystallization or precipitation, often from ethanol or ethyl acetate.

- Drying under vacuum to obtain a stable white solid with high purity (typically >98%).

This salt formation improves compound stability and facilitates handling and formulation.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The use of transfer hydrogenation conditions (formic acid, palladium catalyst) is advantageous for safety and operational simplicity compared to direct hydrogen gas reduction.

- The oxidation step using phospho-molybdic acid and hydrogen peroxide is crucial for forming the oxynitride intermediate, which is a key precursor for reduction to the piperidine ring system.

- The final hydrochloride salt formation is essential for pharmaceutical applications due to improved solubility and stability.

- The synthesis routes emphasize environmentally friendly reagents and mild reaction conditions, aligning with green chemistry principles.

- Purification by recrystallization from ethanol/ethyl acetate is a common strategy to achieve high purity and yield.

Q & A

Basic: What are the optimized synthetic routes for 4-Methylpiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can react with methylating agents (e.g., methyl iodide) under basic conditions (triethylamine) in solvents like dichloromethane . Key parameters include:

- Temperature : Room temperature minimizes side reactions.

- Catalyst/base : Triethylamine enhances reaction efficiency by scavenging HCl.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane eluent) achieves >95% purity .

Yield Optimization : Higher yields (>80%) are achieved with slow reagent addition and inert atmospheres (N₂). Impurities like 1-methyl-4-phenylpiperidine (from incomplete carboxylation) require rigorous purification .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies key signals:

- Piperidine ring protons (δ 1.5–2.5 ppm).

- Carboxylic acid proton (δ 12–13 ppm, broad) .

- FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N-H stretch) confirm functionality .

- HPLC : Use a C18 column (e.g., Kromasil) with mobile phase 0.03 M KH₂PO₄:MeOH (70:30), UV detection at 207 nm for purity ≥98% .

Basic: How should stability be assessed under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in airtight, light-resistant containers to prevent decomposition (≥5-year stability) .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) at 25°C/60% RH monitors water uptake. Silica gel desiccants reduce clumping .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., decarboxylation byproducts) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Use computational docking (AutoDock Vina) against kinase or GPCR targets (e.g., GCN2, implicated in LY2409881 hydrochloride’s activity) .

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (human/rat), analyze via LC-MS for oxidative metabolites .

Advanced: How to resolve discrepancies in pharmacological data across studies?

Methodological Answer:

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., ethyl 4-phenylpiperidine-4-carboxylate) that may antagonize targets .

- Buffer Compatibility : Test activity in varying pH (6–8) and ionic strength (PBS vs. HEPES) to assess assay interference .

- Dose-Response Reproducibility : Use orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to confirm target engagement .

Advanced: What HPLC parameters ensure accurate quantification of the compound and its impurities?

Methodological Answer:

Advanced: How to mitigate hygroscopicity-related challenges during handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.